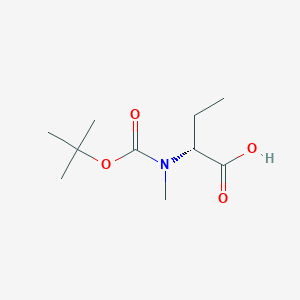

Boc-N-methyl-D-2-aminobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXDRLIEARGEQY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-N-methyl-D-2-aminobutyric Acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-methyl-D-2-aminobutyric acid, a synthetically derived, protected amino acid, is a critical building block in modern peptide chemistry. Its unique structural features—the tert-butyloxycarbonyl (Boc) protecting group on the amine and the N-methylated backbone—offer distinct advantages in the design and synthesis of novel peptides with enhanced therapeutic potential. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its strategic application in solid-phase peptide synthesis (SPPS), offering researchers and drug development professionals a thorough understanding of this valuable reagent.

The incorporation of N-methylated amino acids, such as this compound, into peptide sequences is a well-established strategy to modulate their pharmacological properties. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell membrane permeability, and influence peptide conformation, which can lead to enhanced receptor affinity and selectivity. The D-configuration of the amino acid further contributes to enzymatic resistance, making this compound particularly useful in the development of long-acting peptide-based therapeutics.

Core Properties of this compound

This compound is characterized by the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 287210-80-4 | [] |

| Molecular Formula | C10H19NO4 | [] |

| Molecular Weight | 217.26 g/mol | [] |

| IUPAC Name | (2R)-2-[amino]butanoic acid | [] |

| Synonyms | N-Boc-N-methyl-D-2-aminobutanoic acid, (R)-2-((tert-butoxycarbonyl)(methyl)amino)butanoic acid | [] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[2]. |

-

¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the N-methyl protons (a singlet), and protons of the butyric acid backbone.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the N-methyl and butyric acid moieties[3].

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from D-2-aminobutyric acid: 1) protection of the amino group with a Boc group, and 2) subsequent N-methylation.

Part 1: Boc Protection of D-2-Aminobutyric Acid

The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in peptide synthesis. This is generally accomplished by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Reaction Workflow:

Figure 1: Boc protection of D-2-aminobutyric acid.

Detailed Protocol:

-

Dissolution: Dissolve D-2-aminobutyric acid in a suitable solvent mixture, such as 1:1 dioxane and water.

-

Basification: Add a base, such as sodium hydroxide (NaOH), to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-2-aminobutyric acid.

Part 2: N-Methylation of Boc-D-2-Aminobutyric Acid

The subsequent N-methylation of the Boc-protected amino acid is a crucial step that introduces the N-methyl group. A common and effective method involves the use of a strong base to deprotonate the nitrogen of the carbamate, followed by reaction with a methylating agent like methyl iodide.

Reaction Workflow:

Figure 2: N-methylation of Boc-D-2-aminobutyric acid.

Detailed Protocol:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-D-2-aminobutyric acid in anhydrous tetrahydrofuran (THF).

-

Addition of Reagents: Add methyl iodide to the solution.

-

Deprotonation: Cool the mixture in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. The addition should be slow to control the evolution of hydrogen gas.

-

Reaction: After the addition of the base is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid (HCl). Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final product, this compound[5].

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support. The Boc protection strategy is a well-established method in SPPS[6].

The Boc-SPPS Cycle

The incorporation of this compound into a growing peptide chain follows a cyclical process:

Figure 3: The general cycle of Boc solid-phase peptide synthesis.

Detailed Protocol for Coupling:

The coupling of N-methylated amino acids can be challenging due to steric hindrance. Therefore, potent coupling reagents are often required.

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Amino Acid Activation: In a separate vessel, the this compound is pre-activated. This is achieved by dissolving the amino acid in a solvent (e.g., DMF) and adding a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with a base like N,N-diisopropylethylamine (DIEA)[7].

-

Coupling Reaction: The activated amino acid solution is added to the resin. The reaction is allowed to proceed with agitation until coupling is complete. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test, although it should be noted that N-methylated amines give a negative result.

-

Washing: After the coupling reaction, the resin is thoroughly washed with the synthesis solvent to remove any unreacted reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Safety and Handling

As with all laboratory chemicals, this compound and the reagents used in its synthesis and application should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile or toxic reagents like methyl iodide and trifluoroacetic acid.

-

Handling of Specific Reagents:

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

-

Methyl Iodide (MeI): A toxic and carcinogenic substance. All handling should be done in a fume hood.

-

Trifluoroacetic Acid (TFA): A corrosive acid that can cause severe burns. Handle with extreme care.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its unique structural characteristics contribute to the development of peptide-based drug candidates with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its properties, synthesis, and application in solid-phase peptide synthesis, as detailed in this guide, is essential for researchers and scientists working at the forefront of peptide chemistry and drug discovery. The protocols and safety information provided herein serve as a comprehensive resource to facilitate the effective and safe use of this important compound.

References

- Biron, E.; Chatterjee, J.; Ovadia, O.; Langenegger, D.; Brueggen, J.; Hoyer, D.; Schmid, H. A.; Jelinek, R.; Gilon, C.; Kessler, A. H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogs.

- Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. (n.d.). Benchchem.

- Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.

- Protecting Groups in Peptide Synthesis. (2018). Methods in Molecular Biology, 1787, 1-27.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- N-Methylation of Boc amino acids. (2017). Lokey Lab Protocols.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2014). Methods in Molecular Biology, 1180, 23-37.

- Protecting Groups in Peptide Synthesis. (2018). Methods in Molecular Biology, 1787, 1-27.

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2021). RSC Advances, 11(1), 1-10.

- Boc-N-Me-D-2-Abu - (CAS 287210-80-4) - Amino Acids. (n.d.). BOC Sciences.

- Boc-D-2,4-diaminobutyric acid | C9H18N2O4 | CID 7021116. (n.d.). PubChem.

- Chemical Properties of D-2-Aminobutyric acid, N-methyl-, methyl ester. (n.d.). Cheméo.

- [1H,13C] 2D NMR Spectrum (LMDB00151). (n.d.).

- (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283. (n.d.). PubChem.

- Synthesis of N-Alkyl Amino Acids. (2011).

- An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. (1998). The Journal of Organic Chemistry, 63(23), 8031-8034.

- N-BOC-gamma-Aminobutyric acid, 98%. (n.d.). Fisher Scientific.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(10), 2635.

- Nγ-Boc-D-2,4-diaminobutyric acid methyl ester hydrochloride. (n.d.). Chem-Impex.

- D-2-Aminobutyric acid(2623-91-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000005). (n.d.).

- Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection. (2018). Journal of Chemical and Pharmaceutical Research, 10(1), 1-32.

- 4-Acetamidobutyric Acid - PRODUCT INFORM

- Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents. (2017).

- Aminoisobutyric acid | C4H9NO2 | CID 6119. (n.d.). PubChem.

Sources

Synthesis of Boc-N-methyl-D-2-aminobutyric acid

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Boc-N-methyl-D-2-aminobutyric acid, a critical building block in modern peptide synthesis and drug discovery. N-methylated amino acids are incorporated into peptides to enhance metabolic stability, improve cell permeability, and modulate conformation, making them invaluable tools for developing next-generation therapeutics.[][2][3] This document details a robust, two-step synthetic pathway commencing from D-2-aminobutyric acid. The guide elucidates the mechanistic principles behind each transformation, offers detailed, step-by-step experimental protocols, and outlines rigorous methods for characterization and quality control. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high yields and exceptional purity while maintaining stereochemical integrity.

Introduction

Chemical Identity and Properties

This compound is a non-proteinogenic amino acid derivative. The amine is protected by a tert-butyloxycarbonyl (Boc) group, and the nitrogen atom is methylated.[] Its D-configuration is a key stereochemical feature.

| Identifier | Value |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[] |

| Synonyms | N-Boc-(R)-2-(methylamino)butyric acid, (R)-2-((tert-butoxycarbonyl)(methyl)amino)butanoic acid[] |

| CAS Number | 287210-80-4 |

| Molecular Formula | C₁₀H₁₉NO₄[] |

| Molecular Weight | 217.26 g/mol [] |

Significance in Peptide Synthesis and Drug Discovery

The strategic incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern medicinal chemistry. The N-methyl group imparts several advantageous properties:

-

Enhanced Enzymatic Stability: The methyl group sterically hinders the amide bond, rendering it resistant to cleavage by proteases and peptidases, thereby increasing the peptide's in vivo half-life.[]

-

Improved Bioavailability: N-methylation increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[3]

-

Conformational Control: The removal of the N-H proton eliminates a hydrogen bond donor, altering the peptide's secondary structure. This conformational constraint can lock the peptide into a bioactive conformation, increasing receptor affinity and selectivity.[2]

This compound, with its specific stereochemistry and side chain, serves as a versatile building block for creating peptide analogs with these enhanced pharmacological profiles.[]

Overview of the Synthetic Strategy

The synthesis is efficiently achieved via a two-step sequence starting from the commercially available D-2-aminobutyric acid. This approach prioritizes control and minimizes side reactions.

-

N-Boc Protection: The primary amine of D-2-aminobutyric acid is first protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted reactions on the nitrogen during the subsequent methylation step.

-

N-Methylation: The Boc-protected intermediate is then selectively methylated on the nitrogen atom using a strong base and a methylating agent.

This sequence ensures that methylation occurs exclusively at the desired nitrogen atom without affecting the carboxylic acid moiety or leading to over-methylation.

Synthetic Pathway and Mechanistic Considerations

Synthetic Workflow

The overall transformation from the starting material to the final product is illustrated below. This workflow is designed for efficiency and high fidelity, ensuring the preservation of the chiral center.

Caption: Overall synthetic workflow for this compound.

Step 1: N-Boc Protection of D-2-Aminobutyric Acid

The protection of the amino group is the foundational step. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic and nucleophilic conditions and its facile removal under mild acidic conditions.[4][]

-

Mechanism and Reagents: The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (Et₃N) or sodium hydroxide, is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproduct.[6][7] The reaction is typically performed in a mixed solvent system like dioxane/water or acetone/water to ensure the solubility of both the amino acid and Boc₂O.[8][9]

Step 2: N-Methylation of Boc-D-2-aminobutyric Acid

This step is the most critical and employs the widely-used Benoiton method.[3]

-

Mechanism and Rationale: The selective N-methylation in the presence of a free carboxylic acid is achieved by using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as anhydrous tetrahydrofuran (THF).[10] The mechanism is elegant in its selectivity:

-

Dianion Formation: NaH is a powerful base that deprotonates both the carboxylic acid (pKa ~4-5) and the N-H of the Boc-carbamate (pKa ~16). This forms a dianion.

-

Carboxylate Chelation: The sodium cation (Na⁺) forms a stable, chelated salt with the carboxylate group. In the low-polarity THF solvent, this ion-pairing effect effectively "protects" the carboxylate oxygen from acting as a nucleophile.[11][12]

-

Selective N-Alkylation: With the carboxylate oxygen shielded, the more nucleophilic nitrogen anion selectively attacks the methyl iodide (MeI), resulting in clean N-methylation.[10][12]

-

Using at least two equivalents of NaH is theoretically necessary to form the dianion, but a practical excess (4-5 equivalents) is often used to drive the reaction to completion and overcome any deactivation by trace water.[10]

Caption: Mechanism of selective N-methylation via sodium chelation.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| D-2-Aminobutyric acid | ≥99% | Standard Supplier | |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Standard Supplier | |

| Triethylamine (Et₃N) | ≥99.5% | Standard Supplier | Distill before use. |

| 1,4-Dioxane | Anhydrous | Standard Supplier | |

| Sodium Hydride (NaH) | 60% dispersion in oil | Standard Supplier | EXTREME CAUTION |

| Methyl Iodide (MeI) | ≥99.5%, stabilized | Standard Supplier | TOXIC & VOLATILE |

| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Use from a solvent purification system. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | |

| Hexanes | ACS Grade | Standard Supplier | |

| Hydrochloric Acid (HCl) | 1M aq. solution | Standard Supplier | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |

Protocol 1: Synthesis of Boc-D-2-aminobutyric acid

This protocol is adapted from general procedures for Boc protection.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-2-aminobutyric acid (1 equiv.) in a 1:1 (v/v) mixture of 1,4-dioxane and water.

-

Base Addition: Add triethylamine (1.5 equiv.) to the solution and stir until the amino acid is fully dissolved.

-

Boc₂O Addition: At room temperature, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise with vigorous stirring. The mixture may become slightly warm.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., in 10% MeOH/DCM with ninhydrin stain) indicates complete consumption of the starting material.

-

Workup - Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dilute the remaining aqueous solution with water and perform an extraction with ethyl acetate (2x) to remove unreacted Boc₂O and byproducts.

-

Workup - Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product will precipitate or form an oil. Immediately extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-D-2-aminobutyric acid, which is typically a white solid or a viscous oil. The product can be used in the next step without further purification if it appears clean by ¹H NMR.

Protocol 2:

This protocol is based on the procedure described by the Lokey Lab and others, emphasizing safety.[10][11]

-

Safety First: This reaction involves sodium hydride, which is highly flammable and reacts violently with water, and methyl iodide, which is toxic and a suspected carcinogen. Perform all steps in a certified chemical fume hood under an inert atmosphere (Argon or Nitrogen).

-

Reaction Setup: Dry a round-bottom flask with a stir bar in an oven and cool under an inert atmosphere. Add the crude Boc-D-2-aminobutyric acid (1 equiv.) and dissolve it in anhydrous THF.

-

Reagent Addition: Add methyl iodide (5 equiv.) to the solution. Cool the flask to 0 °C in an ice bath.

-

NaH Addition: While stirring vigorously at 0 °C, carefully add sodium hydride (60% dispersion, 5 equiv. of NaH) in small portions over 1-2 hours. Vigorous hydrogen gas evolution will occur. Do not add portions too quickly. The mixture may become a thick slurry.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

-

Quenching: EXTREME CAUTION. Cool the reaction mixture back to 0 °C. Very slowly and carefully, add saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench the excess NaH. Cease addition if bubbling becomes too vigorous. Once gas evolution subsides, add more NH₄Cl until all NaH is consumed.

-

Workup - Acidification: Add water and then acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes with 1% acetic acid) to yield the pure this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the final product.

| Technique | Expected Result |

| ¹H NMR | Appearance of a singlet around 2.8-3.0 ppm (N-CH₃). Disappearance of the N-H proton signal. Presence of signals for the ethyl side chain, the α-proton, and the Boc group (singlet at ~1.4 ppm). |

| ¹³C NMR | Appearance of a signal around 30-35 ppm (N-CH₃). Signals corresponding to the Boc carbonyl, t-butyl carbons, and the carbons of the aminobutyric acid backbone. |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 216.12 |

| Chiral HPLC | A single peak when compared to a racemic standard to confirm enantiomeric purity has been retained. |

| Yield | Typical yields for the two-step process range from 60-80%. |

Safety and Handling

-

Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Always quench slowly and carefully at 0 °C.

-

Methyl Iodide (MeI): Volatile, toxic, and a potential carcinogen. Handle only in a fume hood with appropriate PPE, including gloves and safety glasses.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent or from a sealed commercial bottle.

-

Acids/Bases: Handle with appropriate care and PPE.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving Boc protection followed by a selective NaH/MeI mediated N-methylation. The key to the success of the methylation step is the formation of a chelated dianion intermediate, which directs the alkylation to the nitrogen atom.[11][12] By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable, non-natural amino acid in high yield and purity, ready for incorporation into advanced peptide-based research and drug development programs.

References

-

APNoke Scientific. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available from: [Link]

-

Crescenzi, O., et al. (2002). An Efficient Preparation of N-methyl-alpha-amino Acids From N-nosyl-alpha-amino Acid Phenacyl Esters. PubMed. Available from: [Link]

-

Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. Available from: [Link]

-

Aurelio, L., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Available from: [Link]

-

Kaljuste, K., & Unden, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. Available from: [Link]

-

Chem-Impex. Boc-D-a-aminobutyric acid. Available from: [Link]

-

APNoke Scientific. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]

-

Aurelio, L. (2016). Synthesis of N-Alkyl Amino Acids. Monash University. Available from: [Link]

-

Ohnmacht, S. A., & Brome, V. A. (2014). Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. Available from: [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available from: [Link]

-

Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. PubMed. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

Sources

- 2. peptide.com [peptide.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. BOC deprotection [ms.bzchemicals.com]

- 10. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. researchgate.net [researchgate.net]

- 12. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Boc-N-methyl-D-2-aminobutyric Acid

Introduction: The Strategic Importance of Boc-N-methyl-D-2-aminobutyric Acid in Advanced Peptide Synthesis

In the landscape of modern drug discovery and development, the precise engineering of peptide therapeutics is paramount. Non-natural amino acids are critical tools in this endeavor, allowing for the creation of peptides with enhanced stability, novel conformations, and improved pharmacokinetic profiles. Among these, this compound, a protected and N-methylated derivative of 2-aminobutyric acid, holds a significant position. The tert-butyloxycarbonyl (Boc) protecting group facilitates its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS), while the N-methylation of the peptide backbone introduces steric stability and resistance to enzymatic degradation[]. These modifications are instrumental in designing peptide analogs with tailored biological activities[].

The solubility of this compound is a fundamental physicochemical property that dictates its handling, reaction kinetics, and overall efficiency in synthetic workflows. A thorough understanding of its solubility in various solvent systems is not merely a matter of practical convenience but a cornerstone of rational process development and optimization. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of modified peptides.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | BOC Sciences[] |

| Synonyms | This compound, N-Boc-(R)-2-(methylamino)butyric acid | BOC Sciences[] |

| CAS Number | 287210-80-4 | BOC Sciences[] |

| Molecular Formula | C10H19NO4 | BOC Sciences[] |

| Molecular Weight | 217.26 g/mol | BOC Sciences[] |

Solubility Profile of this compound

The following table summarizes the expected solubility of this compound in common laboratory solvents. It is crucial to note that these are general guidelines and empirical determination is recommended for specific applications.

| Solvent | Type | Expected Solubility | Rationale and Supporting Data |

| Water | Polar Protic | Low to Moderate | The hydrophobic Boc group decreases water solubility. However, N-methylation can sometimes enhance aqueous solubility[2][3]. For comparison, the unprotected D-2-Aminobutyric acid has a high water solubility of 278 mg/mL[4]. |

| Methanol | Polar Protic | Soluble | Generally a good solvent for polar organic molecules. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is an excellent solvent for a wide range of organic compounds, including protected amino acids[5]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for many organic molecules. For a related compound, 4-acetamidobutyric acid, solubility in DMSO is approximately 20 mg/mL[6]. |

| Dichloromethane (DCM) | Nonpolar | Soluble | A common solvent for Boc-protected amino acids during peptide synthesis[7]. |

| Ethyl Acetate | Moderately Polar | Soluble | Often used in the workup and purification of Boc-protected amino acids. |

| Tetrahydrofuran (THF) | Moderately Polar | Soluble | A common solvent for organic reactions, including the N-methylation of Boc-amino acids[8]. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. Two common methods are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic Solubility Assay: The Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

Principle: An excess of the solid compound is agitated in a solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Experimental Workflow:

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved solid.

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of this compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or UV-Vis spectroscopy against a standard curve.

-

Calculation: The determined concentration of the saturated filtrate represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame.

Experimental Workflow:

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV/LC-MS: Filter the contents of each well through a filter plate to remove any precipitate. Measure the concentration of the dissolved compound in the filtrate using a UV plate reader or by LC-MS.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong qualitative and predictive understanding can be derived from the behavior of related compounds. Its Boc-protection and N-methylation suggest good solubility in common organic solvents used in peptide synthesis, such as DMF, DCM, and THF, with potentially moderate solubility in aqueous media. For researchers and drug developers, the empirical determination of its solubility using standardized methods like the shake-flask or kinetic assays is strongly recommended to ensure the robustness and reproducibility of synthetic protocols. The methodologies and workflows detailed in this guide provide a solid foundation for such investigations, ultimately enabling the more effective application of this valuable building block in the advancement of peptide-based therapeutics.

References

-

Mondal, M., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. [Link]

-

Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]

-

Aapptec. N-Methyl Amino Acids Archives. [Link]

-

Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. [Link]

-

PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

-

Sunresin Life Sciences. Peptide Synthesis by Boc Strategy. [Link]

-

PubChem. D-Alpha-aminobutyric acid. [Link]

-

Wikipedia. Dimethylformamide. [Link]

Sources

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chempep.com [chempep.com]

- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

A Technical Guide to the NMR and Mass Spectrometry of Boc-N-methyl-D-2-aminobutyric Acid

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids is a cornerstone for developing novel therapeutics with enhanced properties. Among these, N-methylated amino acids are of particular interest due to their ability to impart proteolytic stability, modulate conformation, and improve cell permeability. Boc-N-methyl-D-2-aminobutyric acid, a protected and N-methylated derivative of 2-aminobutyric acid, serves as a valuable building block in solid-phase peptide synthesis.[1] Its incorporation into peptide chains can lead to analogs with modified backbone conformations and improved bioactive profiles.

Accurate and unambiguous characterization of such modified amino acids is paramount to ensure the quality and integrity of the final peptide product. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound. We will delve into the theoretical underpinnings of the spectral data, provide detailed experimental protocols, and offer insights into the interpretation of the resulting spectra, empowering researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important molecule.

Molecular Structure and Properties

This compound possesses a unique combination of a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl group, and a chiral center at the alpha-carbon. These features give rise to distinct spectroscopic signatures.

| Property | Value | Source |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Canonical SMILES | CCN(C)C(=O)OC(C)(C)C | [1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1.2!"]; C4 [label="C", pos="4,1.2!"]; C5 [label="C", pos="5,0!"]; C6 [label="C", pos="5,-1.5!"]; C7 [label="C", pos="6.5,0!"]; C8 [label="C", pos="7.5,1.2!"]; C9 [label="C", pos="7.5,-1.2!"]; C10 [label="C", pos="9,0!"]; N1 [label="N", pos="2.5,0!"]; O1 [label="O", pos="4,-1.2!"]; O2 [label="O", pos="5.5,-2.5!"]; O3 [label="O", pos="0,-1.2!"]; O4 [label="O", pos="-1,-1.2!"]; H1 [label="H", pos="-1.5,0!"]; H2 [label="H", pos="1.8,0.5!"]; H3 [label="H", pos="1.8,-0.5!"]; H4 [label="H", pos="0.5,1.5!"]; H5 [label="H", pos="-0.5,1.5!"]; H6 [label="H", pos="0.5,-1.5!"]; H7 [label="H", pos="-0.5,-1.5!"]; H8 [label="H", pos="3,1.7!"]; H9 [label="H", pos="4.5,1.7!"]; H10 [label="H", pos="5.5,0.5!"]; H11 [label="H", pos="5.5,-0.5!"]; H12 [label="H", pos="4.5,-2!"]; H13 [label="H", pos="6.8,0.5!"]; H14 [label="H", pos="6.8,-0.5!"]; H15 [label="H", pos="8,1.7!"]; H16 [label="H", pos="7,1.7!"]; H17 [label="H", pos="8,-1.7!"]; H18 [label="H", pos="7,-1.7!"]; H19 [label="H", pos="9.5,0.5!"]; H20 [label="H", pos="9.5,-0.5!"]; H21 [label="H", pos="9.5,-1.5!"];

// Bonds C1 -- C2; C1 -- O3; C1 -- O4 [style=double]; C2 -- N1; C2 -- C3; C3 -- H4; C3 -- H5; C2 -- H2; N1 -- C4; N1 -- C10; C4 -- O1 [style=double]; C4 -- O2; O2 -- C5; C5 -- C6; C5 -- C7; C5 -- C8; C6 -- H12; C6 -- H13; C6 -- H14; C7 -- H15; C7 -- H16; C8 -- H17; C8 -- H18; C10 -- H19; C10 -- H20; C10 -- H21; O4 -- H1; C3 -- H3; }digraph "NMR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; Dissolve [label="Dissolve ~10-20 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆)."]; Transfer [label="Transfer the solution to a 5 mm NMR tube."]; Dissolve -> Transfer; }

subgraph "cluster_DataAcquisition" { label = "Data Acquisition"; style = "filled"; color = "#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; Insert [label="Insert the NMR tube into the spectrometer."]; LockShim [label="Lock and shim the spectrometer."]; Acquire1H [label="Acquire ¹H NMR spectrum."]; Acquire13C [label="Acquire ¹³C NMR spectrum."]; Insert -> LockShim -> Acquire1H -> Acquire13C; }

subgraph "cluster_DataProcessing" { label = "Data Processing"; style = "filled"; color = "#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; Process [label="Process the raw data (Fourier transform, phase correction, baseline correction)."]; Reference [label="Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS)."]; Integrate [label="Integrate the ¹H NMR signals."]; Process -> Reference -> Integrate; } }

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like protected amino acids.

Expected Molecular Ions

In positive ion mode ESI-MS, this compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 218.14. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 216.12 is expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

| Ion | Calculated m/z |

| [M+H]⁺ | 218.1392 |

| [M+Na]⁺ | 240.1212 |

| [M-H]⁻ | 216.1236 |

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ will induce fragmentation, providing valuable structural information. The Boc group is particularly labile and exhibits characteristic fragmentation patterns.

Key Fragmentation Pathways:

-

Loss of isobutylene: A prominent fragmentation pathway for Boc-protected amines is the neutral loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment ion at m/z 162.08. [4][5]* Loss of the entire Boc group: The loss of the entire tert-butyloxycarbonyl group (C₅H₈O₂, 100 Da) can also occur, leading to a fragment at m/z 118.08.

-

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) can occur, particularly after the initial loss of the Boc group.

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Protocol for ESI-MS Analysis

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode. [6]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the isolated protonated molecule ([M+H]⁺) to obtain the fragmentation pattern.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the presence of the expected molecular ions.

-

Interpret the MS/MS spectrum to identify the characteristic fragment ions and confirm the structure of the molecule.

-

Conclusion

The comprehensive analysis of this compound by NMR and mass spectrometry provides a robust framework for its unambiguous identification and characterization. The predicted ¹H and ¹³C NMR spectra offer a clear roadmap for interpreting experimental data, with the characteristic signals of the Boc and N-methyl groups serving as key identifiers. Similarly, the predictable fragmentation pattern in ESI-MS, dominated by the loss of the Boc group, provides definitive structural confirmation. By following the detailed experimental protocols outlined in this guide, researchers and scientists can confidently verify the identity and purity of this important building block, ensuring the integrity of their synthetic peptides and advancing the development of novel therapeutics.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

-

Stothers, J. B. NMR Sample Preparation. Western University. Retrieved from [Link]

-

Sato, K., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2803. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Ghosh, A., et al. (2014). ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions. Journal of The American Society for Mass Spectrometry, 25(5), 845-855. [Link]

-

Palumbo, C., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(10), 1081-1090. [Link]

Sources

- 1. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Unlocking Therapeutic Potential: A Technical Guide to the Role of N-Methylation in Peptide Stability and Activity

Introduction: The Challenge and the Solution in Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency in treating a wide range of diseases.[1] However, their therapeutic potential is often hindered by inherent limitations, primarily their susceptibility to rapid degradation by proteases in the body, leading to a short in-vivo half-life.[2][3] A powerful and widely adopted strategy to overcome this significant hurdle is the site-specific N-methylation of the peptide backbone. This modification, which involves replacing an amide proton with a methyl group, can dramatically enhance the stability, bioavailability, and overall therapeutic efficacy of peptide drug candidates.[1][2] This guide provides an in-depth exploration of the multifaceted role of N-methylation, offering researchers, scientists, and drug development professionals a comprehensive understanding of its principles, applications, and practical implementation. We will delve into the core mechanisms by which N-methylation imparts its beneficial effects, provide detailed protocols for synthesis and analysis, and present data-driven insights to inform rational peptide drug design.

I. The Foundational Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen of a peptide backbone, a seemingly subtle modification, instigates a cascade of significant changes in the peptide's physicochemical and biological properties.[4][5] These alterations are the key to unlocking enhanced therapeutic performance.

Enhanced Proteolytic Stability: A Shield Against Degradation

The most profound and immediate benefit of N-methylation is the remarkable increase in resistance to enzymatic degradation.[6][7] Proteases, the enzymes responsible for cleaving peptide bonds, recognize and bind to their substrates through specific hydrogen bonding patterns and conformational complementarity.[2][7] N-methylation effectively disrupts this process through two primary mechanisms:

-

Steric Hindrance: The added methyl group introduces steric bulk that physically obstructs the approach of the protease to the scissile peptide bond, preventing the enzyme from accessing its target cleavage site.[2][7] A single N-methyl group can confer protection over a four-residue window.[2]

-

Disruption of Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates a crucial hydrogen bond donor.[7][8] This disrupts the hydrogen-bonding patterns that proteases rely on for substrate recognition and binding, thereby diminishing the enzyme's affinity for the peptide.[2][7]

The direct consequence of this enhanced stability is a significantly longer in-vivo half-life, a critical attribute for developing effective peptide therapeutics.[6]

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| Peptide A | None | Trypsin | 10 min | - | [2] |

| Peptide A | N-Me @ P1 | Trypsin | > 8 hours | > 48 | [2] |

| Peptide B | None | Chymotrypsin | 30 min | - | [2] |

| Peptide B | N-Me @ P1' | Chymotrypsin | 6 hours | 12 | [2] |

| Somatostatin Analog | None | Rat Intestinal Homogenate | < 3 min | - | [9][10] |

| Tri-N-Me Somatostatin Analog | N-Me @ 3 positions | Rat Intestinal Homogenate | > 24 hours | > 480 | [9] |

This table presents a summary of quantitative data from various studies, illustrating the significant increase in peptide half-life upon N-methylation in the presence of proteases.

Modulation of Conformation and Receptor Binding

N-methylation imposes significant conformational constraints on the peptide backbone, restricting its flexibility.[3][6] This can be a double-edged sword, and its impact on biological activity must be carefully evaluated for each specific peptide and methylation site.

-

Bioactive Conformation Stabilization: By reducing the rotational freedom of the peptide backbone, N-methylation can "lock" the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its therapeutic target.[6][8] This pre-organization can lead to enhanced receptor binding affinity and selectivity.[1][11]

-

Potential for Reduced Activity: Conversely, if the conformational restriction stabilizes an inactive conformation, a decrease in biological activity may be observed.[11] Therefore, a systematic "N-methyl scan," where methylation is introduced at various positions along the peptide backbone, is often necessary to identify the optimal sites for modification.[9][12]

Improved Membrane Permeability and Oral Bioavailability

A major challenge in peptide drug development is their typically poor membrane permeability, which limits their oral bioavailability.[6][9] N-methylation can address this limitation by:

-

Reducing Hydrogen Bonding Capacity: The removal of the amide proton reduces the peptide's overall hydrogen bonding potential, lowering the energetic penalty for transitioning from an aqueous environment into the lipid bilayer of cell membranes.[4][6]

-

Increasing Lipophilicity: The addition of a methyl group increases the lipophilicity (fat-solubility) of the peptide, further facilitating its passage across cell membranes.[6]

The naturally occurring, orally bioavailable immunosuppressant cyclosporine A, which contains seven N-methylated amino acids, serves as a prominent example of the successful application of this strategy.[5][9] Studies have shown that multiple N-methylations can dramatically improve the intestinal permeability of peptides, leading to significant oral bioavailability.[9]

II. Synthesis of N-Methylated Peptides: Methods and Considerations

The synthesis of N-methylated peptides presents unique challenges compared to their non-methylated counterparts due to the increased steric hindrance of the N-methylated amino group.[13][14] However, several effective methods have been developed, with solid-phase peptide synthesis (SPPS) being the most common approach.[2][12]

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

SPPS allows for the stepwise assembly of a peptide chain on a solid support. The incorporation of N-methylated amino acids requires optimized coupling conditions to overcome the steric hindrance and achieve high yields.[13]

Workflow for SPPS of N-Methylated Peptides

Caption: A generalized workflow for the solid-phase synthesis of N-methylated peptides.

Detailed Protocol: On-Resin N-Methylation

An alternative to using pre-methylated amino acid building blocks is to perform the N-methylation directly on the resin-bound peptide. A common and efficient three-step procedure is as follows:[15][16]

-

Sulfonylation: The free N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

-

Methylation: The sulfonamide is then methylated using a methylating agent like dimethyl sulfate in the presence of a base such as DBU.[17][18]

-

Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine, allowing for the coupling of the next amino acid.

Recent advancements have optimized this process, reducing the total time for N-methylation from several hours to as little as 40 minutes using techniques like microwave-assisted synthesis or sonication.[15][16]

Challenges in Synthesis

-

Difficult Couplings: Coupling an amino acid to an N-methylated residue is notoriously difficult due to steric hindrance.[13][14] This often requires stronger coupling reagents like HATU, HCTU, or PyAOP and may necessitate longer reaction times or double coupling.[13][14]

-

Epimerization: The risk of racemization (epimerization) at the Cα center of the N-methylated amino acid can be higher under certain coupling conditions.

-

Side Reactions: During cleavage from the resin with strong acids like trifluoroacetic acid (TFA), side reactions such as the formation of diketopiperazines can occur, especially with N-methyl-rich peptides.[14]

Enzymatic N-Methylation

Nature has evolved enzymes, N-methyltransferases, that can catalyze the N-methylation of peptides with high specificity.[19][20] While chemical synthesis remains the workhorse for producing N-methylated peptides, enzymatic methods offer intriguing possibilities, particularly for the modification of peptides containing non-proteinogenic amino acids.[20][21][22] Research is ongoing to engineer these enzymes for broader substrate scope and utility in biotechnological production.[20][21][23]

III. Analytical Techniques for Characterizing N-Methylated Peptides

Thorough characterization is essential to confirm the identity, purity, and conformational properties of synthesized N-methylated peptides.

Purity and Identity Confirmation

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for purifying crude synthetic peptides and assessing their purity.[2][5] N-methyl-rich peptides may exhibit complex HPLC profiles with multiple peaks due to the slow conversion between different conformational isomers (conformers).[14]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the methyl group(s).[2]

Conformational Analysis

Understanding the three-dimensional structure of N-methylated peptides is crucial for interpreting their biological activity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as TOCSY and NOESY/ROESY, are powerful tools for determining the solution-state conformation of peptides.[5] By analyzing nuclear Overhauser effects (NOEs), which are distance-dependent, a detailed 3D structure can be elucidated.[5]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure content (e.g., α-helices, β-sheets, turns) of a peptide in solution.

-

X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides a high-resolution, solid-state structure.

Experimental Workflow for Protease Stability Assay

Caption: A step-by-step workflow for assessing the proteolytic stability of N-methylated peptides.

IV. Conclusion and Future Perspectives

N-methylation is a cornerstone of modern peptide drug design, offering a robust and versatile strategy to enhance metabolic stability, modulate receptor affinity, and improve oral bioavailability.[1][3][6] The ability to rationally incorporate N-methyl groups into peptide scaffolds provides medicinal chemists with a powerful tool to overcome the inherent pharmacokinetic limitations of native peptides. As synthesis techniques become more efficient and our understanding of the conformational effects of N-methylation deepens, we can expect to see an increasing number of N-methylated peptide therapeutics entering clinical development and ultimately benefiting patients. The continued exploration of enzymatic methylation methods also holds promise for novel and sustainable approaches to producing these valuable molecules.[20][21][23]

References

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Available at: [Link]

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. aapptec. Available at: [Link]

-

Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available at: [Link]

-

Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. ACS Publications. Available at: [Link]

-

Synthesis of N-methylated cyclic peptides. Springer Nature Experiments. Available at: [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

-

Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC - NIH. Available at: [Link]

-

Synthesis of N-methylated cyclic peptides. ResearchGate. Available at: [Link]

-

N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Available at: [Link]

-

Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Iris Biotech. Available at: [Link]

-

Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]

-

Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC - PubMed Central. Available at: [Link]

-

Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH. Available at: [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. Available at: [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]

-

Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. Available at: [Link]

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Wiley Online Library. Available at: [Link]

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ETH Zurich Research Collection. Available at: [Link]

-

Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. Available at: [Link]

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC - NIH. Available at: [Link]

-

(PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Engineering of a peptide α‐N‐methyltransferase to methylate non‐proteinogenic amino acids. ResearchGate. Available at: [Link]

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Semantic Scholar. Available at: [Link]

Sources

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 13. peptide.com [peptide.com]

- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Research Collection | ETH Library [research-collection.ethz.ch]

- 22. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of Boc-N-methyl-D-2-aminobutyric Acid in Modern Peptide Design

Abstract

The progression of peptide-based therapeutics from laboratory curiosities to clinical realities is often impeded by inherent pharmacological weaknesses, notably poor metabolic stability and limited cell permeability.[1] The strategic modification of the peptide backbone is a cornerstone of modern medicinal chemistry, aimed at surmounting these obstacles. This technical guide provides an in-depth analysis of Boc-N-methyl-D-2-aminobutyric acid, a non-proteinogenic amino acid derivative, as a powerful and versatile tool in peptide design. We will dissect the synergistic contributions of its constituent features—the N-methyl group, the D-chiral configuration, and the aminobutyric acid scaffold—to peptide stability, conformational control, and bioavailability. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also actionable experimental protocols for the rational design of next-generation peptide therapeutics.

Anatomy of a Multifunctional Building Block: this compound

The efficacy of this compound in peptide engineering stems from the combined influence of its distinct structural components. Understanding each part is critical to leveraging its full potential.

This compound is a protected, N-methylated derivative of 2-aminobutyric acid in its D-configuration.[] The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amine, essential for controlled, stepwise peptide synthesis.[][3] The core advantages, however, are conferred by the N-methylation and the D-stereochemistry.

-

The Role of N-Methylation: The substitution of the backbone amide proton with a methyl group is a minimal modification that induces profound changes in a peptide's physicochemical properties.[4]

-

Proteolytic Resistance: The methyl group provides steric hindrance, physically shielding the adjacent peptide bond from the active sites of proteolytic enzymes.[5] This dramatically increases the peptide's half-life in biological systems.[5][6]

-

Conformational Constraint: N-methylation restricts the allowable rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[7] This reduction in conformational flexibility can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of binding to its target.[7] It also destabilizes the typical trans amide bond, increasing the likelihood of a cis conformation, which can induce "kinks" or turns in the peptide backbone.[8]

-

Enhanced Permeability: By eliminating the amide proton, N-methylation removes a hydrogen bond donor.[9] This reduces the desolvation penalty for crossing the lipid bilayer of cell membranes, often leading to improved cell permeability and oral bioavailability.[1][10]

-

-

The D-Configuration Advantage: Nature overwhelmingly utilizes L-amino acids, and the enzymes responsible for peptide degradation are stereospecific for this configuration.[11]

-

Enzymatic Stability: The incorporation of a D-amino acid renders the adjacent peptide bonds unrecognizable to most proteases, providing a powerful shield against degradation and significantly extending the peptide's in vivo half-life.[11][12]

-

Structural Influence: D-amino acids are potent inducers of specific secondary structures, most notably β-turns.[13] When a D-amino acid is placed at the i+1 position of a turn, it can promote a stable βII' turn, a common motif in bioactive peptides.[14]

-

The synergy of combining N-methylation and a D-amino acid in a single residue results in a building block that confers exceptional stability and potent conformational control.

Caption: Structural components of this compound.

Core Applications in Peptide Design

The incorporation of this compound is a strategic choice to engineer peptides with superior drug-like properties.

Maximizing Proteolytic Stability

A primary application is the dramatic enhancement of a peptide's resistance to enzymatic degradation.[5][15] This residue provides two layers of protection: the D-configuration evades the stereospecificity of proteases, while the N-methyl group provides a steric shield.[5][12] Studies have shown that a single N-methylation can increase a peptide's half-life by over 1000-fold in the presence of enzymes like trypsin.[5] This effect is not strictly localized; one N-methyl group can reduce proteolysis over a four-residue window.[5]

| Peptide System | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide | Non-methylated | Trypsin | ~2.5 min | - | [5] |

| G-protein-binding peptide | N-Me-D (at P2 position) | Trypsin | 3 h | 72 | [5][16] |

| G-protein-binding peptide | N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | [5][16] |

| G-protein-binding peptide | N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | [5][16] |

| Caption: Quantitative comparison of proteolytic stability for N-methylated vs. non-methylated peptides. |

Engineering Bioactive Conformations

Peptide function is dictated by its three-dimensional structure.[14] The flexibility of linear peptides often leads to reduced receptor affinity. This compound is a powerful tool for constraining the peptide backbone into a desired, bioactive conformation.[7] The combination of a D-amino acid at the (i+1) position and an N-methylated residue at the (i+2) position is a classic strategy for nucleating a stable β-turn. The N-methyl group's propensity to adopt a cis amide bond further stabilizes such structures.[14] This pre-organization can significantly enhance binding affinity and selectivity for the target receptor.[7]

Caption: Conformational impact of incorporating N-methyl-D-amino acids.

Improving Cell Permeability and Pharmacokinetics

A major hurdle for peptide drugs is their inability to cross cell membranes to reach intracellular targets.[10] This is largely due to the high energy cost of stripping water molecules from the polar amide backbone. N-methylation directly addresses this by removing hydrogen bond donors, thereby reducing the polarity of the backbone and facilitating passive diffusion across lipid membranes.[9][17] The immunosuppressant drug Cyclosporin A, which contains seven N-methylated amino acids, is a classic example of a successful, orally bioavailable peptide therapeutic.[1] The strategic placement of N-methylated residues can transform a membrane-impermeable peptide into a viable drug candidate.[10][18]

| Peptide/Peptidomimetic | Modification | Caco-2 Permeability (Papp, cm/s) | Oral Bioavailability (%) | Reference |

| Cyclic hexapeptide (MW = 755) | Three N-methyl groups | - | 28% in rat | [18][19] |

| Somatostatin analog | Triple-N-methylation | 4 x 10⁻⁶ | - | [17][19] |

| Caption: Impact of N-methylation on peptide permeability and bioavailability. |

Experimental Protocol: Incorporation via Boc-SPPS

The incorporation of this compound is readily achieved using standard solid-phase peptide synthesis (SPPS) with Boc chemistry. However, the coupling of any N-methylated amino acid presents a challenge due to the steric hindrance of the secondary amine, which slows reaction kinetics.[16] Therefore, optimized protocols and more potent coupling reagents are required.

Step-by-Step Methodology

This protocol assumes a starting scale of 0.1 mmol on a p-methylbenzhydrylamine (MBHA) resin for producing a C-terminal amide peptide.

-

Resin Preparation:

-

Swell 0.1 mmol of MBHA resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Wash the resin with DCM (3x) and then with isopropanol (IPA) (2x) before the first coupling.

-

-

Boc-Deprotection:

-

Neutralization:

-

Treat the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 minutes (2x).

-

Wash the resin with DMF (5x) to remove excess base.

-

-

Amino Acid Coupling (Standard L- or D- amino acid):

-

Dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and let it pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor reaction completion with a Kaiser test. If positive, repeat coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Incorporation of this compound:

-

Activation: Dissolve 3 equivalents of this compound and 2.95 equivalents of HATU in DMF.[16][21] Note: HATU is generally preferred for hindered couplings.

-

Coupling: Add 6 equivalents of DIPEA to the resin, followed immediately by the pre-mixed amino acid/HATU solution.

-

Reaction Time: Allow the coupling to proceed for 4-12 hours. The reaction is significantly slower than standard couplings.

-

Monitoring: The Kaiser test is not suitable for secondary amines. A small sample of resin can be cleaved and analyzed by mass spectrometry to confirm coupling completion.

-

Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with liquid Hydrogen Fluoride (HF) at 0°C for 1 hour, using anisole as a scavenger. Caution: HF is extremely hazardous and requires specialized equipment and training.

-

Evaporate the HF, precipitate the crude peptide in cold diethyl ether, filter, and dry.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry.

-

SPPS Workflow Diagram

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Conclusion and Future Outlook

This compound is more than a simple non-proteinogenic amino acid; it is a meticulously designed building block that simultaneously addresses multiple challenges in peptide drug development. The synergistic combination of N-methylation and D-stereochemistry provides an unparalleled ability to enhance proteolytic stability, control conformation, and improve membrane permeability. By understanding the fundamental principles behind each modification and employing optimized synthetic protocols, researchers can rationally design and synthesize peptidomimetics with significantly improved therapeutic potential. As the field continues to tackle increasingly complex intracellular targets, the strategic incorporation of such multifunctional residues will remain a critical and enabling technology in the quest for novel, potent, and bioavailable peptide-based medicines.

References

- The Effect of N-Methylation on Peptide Backbone Conformation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEggFOakmItjSKFEB_llLlypPTlJ8tozV8At1p-uNEOIArGsC32hcJ8jUbN1dUtqbHmFUdw8WuFF1hV8MMI65Vyz51tXIOEvYyFrVgYzEfWkIRwA7D84ohYhcp0Wvq4brWR6ebroaP24Vv__LiTdAC7qxA_x6nkVCoy3tPOLsHiVW13q3uCmRR32SCUVnIy3-_g1iR8eWXg9w8=]

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCfMXci52BMZo-fizROkAjK4wVZonXcwHra-3YSjaqoJh6lgdno0PcdcX8C66M-IB7djq6nRemRcVWDa3IjasK6p7YOp5uUtoLZuTZImzDmUKGc-LzMPG80hAaQr_pab8mE2_KoXkq4gLy3UCvMdeOoJZtt4sVMut6GTA-EPTGLi2K6xC_JJrA02ObdeanQ0jv8g60XVZ9dYcMM_UBwe4K1MdeCvNe39VMYLGzj88HiXcBDTLIhbU=]

- N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyTtOZ2oLk0D0_EXK6-F6GmE79HrTgBisXBl4tKrhoWVHflsfqNliJSF7Yk9w1Nqs6v2RA_P8-JCqfQumG4T6uSEelS-O4xSG5VRLUUfPVc3z4_qn53qqk5bHVx6WSlafPuiZJULBWXKKMgCES4_UgAcTPGQ9AWsk7kX7QQO2Giqwi0I3ZRisOjTsUNaxx6AkOV7-RLXXy8mtKsVeOvi5dQjJscYej_KpT2GE0AokN]